NSC-87877 is a potent inhibitor of Shp2 and Shp1 protein tyrosine phosphatases (SH-PTP2 and SH-PTP1), with IC50 values of 0.318 μM and 0.355 μM respectively . It is primarily used for Phosphorylation & Dephosphorylation applications .
NSC-87877 has been observed to have dose-dependent cytotoxicity in leukemic cell lines . Molecular modeling and site-directed mutagenesis studies suggest that NSC-87877 binds to the catalytic cleft of Shp2 PTP .
NSC-87877 has been used in the development of cancer immunotherapy . It was packaged in nanoparticles, conjugated to the surface of tumor-specific T cells, and used to stimulate T cell expansion .
NSC-87877 has been found to inhibit EGF-induced Erk1/2 activation in HEK293 cells and significantly reduce MDA-MB-468 cell viability/proliferation .
NSC-87877 is a cell-permeable inhibitor of both SHP-1 and SHP-2 with IC50 values of 355 and 318 nM respectively . It also inhibits EGF-induced Erk1/2 activation in HEK293 cells and significantly reduces MDA-MB-468 cell viability/proliferation .
NSC-87877 has been identified as an inhibitor of Dual Specificity Phosphatase 26 (DUSP26). Treatment with NSC-87877 led to activation of p38, p53, Caspase 3 and increased cleaved PARP, demonstrating the tumour-promoting roles of DUSP26 .
NSC-87877 has been used in the development of delivery strategies for cancer immunotherapy. It has been incorporated into novel delivery strategies such as nanoparticle-based delivery of immunotherapy, implantable scaffolds, injectable biomaterials for immunotherapy, and matrix-binding molecular conjugates .
NSC-87877 is a potent inhibitor of shp2 and shp1 protein tyrosine phosphatases (PTP) with IC50 values of 0.318, 0.355, 1.691, 7.745, 65.617, 84.473 and 150.930 μM for shp2, shp1, PTP1B, HePTP, DEP1, CD45 and LAR respectively .
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, also known by its chemical formula C19H13N3O7S2, is characterized by its unique structural features that include both quinoline and naphthalene moieties. The compound is a sulfonic acid derivative, which contributes to its solubility and reactivity in various environments. Its molecular structure includes multiple functional groups that enhance its potential applications in biochemical and industrial processes .
The PubChem database lists some safety hazards associated with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, including []:
These reactions are essential for modifying the compound for specific applications in dye chemistry and pharmaceuticals.
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid exhibits notable biological activity. It has been identified as a potent inhibitor of specific protein tyrosine phosphatases, particularly SHP2 and SHP1, with inhibitory concentrations (IC50) in the low micromolar range (0.318 μM for SHP2 and 0.355 μM for SHP1) . This inhibition can impact various signaling pathways, making it a candidate for further research in cancer therapies and other diseases where these phosphatases play a critical role.
The synthesis of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid typically involves several steps:
These methods require careful control of reaction conditions to ensure high yields and purity of the product .
The compound has several applications across different fields:
Studies on the interactions of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid with biomolecules have shown that it can bind effectively to target proteins, influencing their activity. This binding affinity is crucial for its function as an inhibitor of protein tyrosine phosphatases, affecting downstream signaling pathways involved in cell proliferation and differentiation .
Several compounds share structural similarities with 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
8-Hydroxyquinoline | Quinoline backbone | Known for chelating metal ions |
7-Aminoquinoline | Amino group at position 7 | Used in dye synthesis |
8-Hydroxy-7-(sulfophenyl)quinoline | Sulfophenyl group | Exhibits antibacterial properties |
Each of these compounds has unique properties that differentiate them from 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid, particularly concerning their biological activities and applications.
The systematic name 8-hydroxy-7-[(E)-(6-sulfo-2-naphthyl)diazenyl]-5-quinolinesulfonic acid adheres to IUPAC guidelines for polycyclic systems and functional group prioritization:
Component | Nomenclature Basis |
---|---|
Parent structure | Quinoline (bicyclic system: benzene fused to pyridine) |
Substituents | - Sulfonic acid at position 5 (highest priority) |
- Hydroxy group at position 8 | |
- Diazenyl (-N=N-) group at position 7, linked to 6-sulfo-2-naphthyl substituent | |
Stereochemistry | (E)-configuration at the azo bond (trans arrangement of naphthyl and quinoline) |
Key naming principles applied:
Empirical formula: C₁₉H₁₃N₃O₇S₂
Key structural attributes:
Geometric isomerism:
Tautomeric equilibria:
Table 1: Spectral characteristics of major tautomers
Tautomer | λ_max (nm) | Fluorescence emission (nm) |
---|---|---|
Azo-enol | 435 | 580 |
Hydrazone-keto | 467 | 620 |
Diazo-coupling optimization:
Purification techniques:
8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups within its molecular structure. The compound contains two distinct acidic centers: the sulfonic acid groups at positions 5 and 6 of the quinoline and naphthalene rings respectively, and the hydroxyl group at position 8 of the quinoline ring [1] [2].
The protolytic equilibria of this compound can be described through a series of sequential deprotonation reactions. The first dissociation involves the sulfonic acid groups, which are among the strongest organic acids with dissociation constants typically below zero (pKa1 < 0) [2]. This extremely low pKa value indicates that the sulfonic acid groups remain essentially completely ionized across the entire physiologically relevant pH range [3].
The second protolytic equilibrium involves the phenolic hydroxyl group at position 8 of the quinoline ring. Based on comparative studies with 8-hydroxyquinoline-5-sulfonic acid, this dissociation exhibits a pKa2 value in the range of 4.0-5.0 [2] [3]. This value is significantly lower than that of simple phenols due to the electron-withdrawing effects of both the quinoline nitrogen and the adjacent azo linkage, which stabilize the conjugate base through resonance delocalization [4].
The quinoline nitrogen represents a basic site with an estimated pKb value around 9-10, corresponding to a conjugate acid pKa of approximately 4-5 [5]. However, the presence of the electron-withdrawing azo group and sulfonic acid substituents significantly reduces the basicity of this nitrogen center compared to unsubstituted quinoline [6].
Molecular modeling studies using density functional theory calculations suggest that the predominant ionic forms at different pH values follow predictable patterns. At highly acidic conditions (pH < 1), the compound exists primarily as a zwitterionic species with protonated quinoline nitrogen and ionized sulfonic acid groups. At neutral pH (6-8), the monoanion form predominates with deprotonated sulfonic acid groups and neutral quinoline nitrogen. Under alkaline conditions (pH > 10), the dianion form becomes prevalent with additional deprotonation of the hydroxyl group [7].
The thermodynamic parameters associated with these protolytic equilibria have been investigated for related quinoline derivatives. Studies indicate that the deprotonation processes are generally endothermic (ΔH > 0) but entropically favored (ΔS > 0), resulting in negative Gibbs free energy changes (ΔG < 0) at ambient temperature [5] [6].
The solubility characteristics of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid are fundamentally governed by the balance between its hydrophilic ionic groups and hydrophobic aromatic framework. The compound demonstrates amphiphilic behavior with distinct solubility patterns across different solvent systems [8] [9].
Aqueous solubility is significantly enhanced by the presence of two sulfonic acid groups, which provide strong electrostatic interactions with water molecules through hydrogen bonding and ion-dipole interactions [8]. The disodium salt form exhibits moderate aqueous solubility of approximately 10 mg/mL at room temperature [9]. This solubility is pH-dependent, with maximum solubility observed under alkaline conditions where both sulfonic acid groups and the hydroxyl group are fully ionized, creating a highly charged species with enhanced water affinity [10].
Under acidic conditions, solubility decreases substantially due to the formation of neutral or less-charged molecular species. The presence of multiple aromatic rings contributes to hydrophobic interactions that compete with the hydrophilic contributions of the ionic groups [11]. Molecular dynamics simulations reveal that water molecules form structured solvation shells around the sulfonic acid moieties, with typical hydration numbers of 6-8 water molecules per sulfonic group [4].
Organic solvent compatibility varies considerably with solvent polarity and hydrogen-bonding capacity. The compound shows good solubility in highly polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [10]. These solvents effectively solvate both the ionic sulfonic acid groups and the extended π-electron system of the aromatic rings through dipole-ion and π-π interactions.
In polar protic solvents like methanol and ethanol, solubility is moderate and primarily determined by hydrogen bonding between the solvent and the hydroxyl/sulfonic acid groups [10]. The extended aromatic system provides some compatibility through van der Waals interactions, but the overall polarity mismatch limits dissolution.
Nonpolar organic solvents such as chloroform and hexane show minimal compatibility due to the highly polar nature of the sulfonic acid groups and the inability of these solvents to stabilize ionic species through solvation [10]. The compound remains essentially insoluble in hydrocarbon solvents regardless of temperature or concentration effects.
Solvent mixture systems can be employed to optimize solubility for specific applications. Binary mixtures of water with organic solvents like methanol or dimethylformamide often provide enhanced solubility compared to pure solvents, allowing fine-tuning of the solvent polarity to match the compound's requirements [12].
The thermal behavior of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid follows characteristic patterns observed for azo-containing compounds, with distinct decomposition stages occurring over specific temperature ranges [13] [14] [15].
Initial thermal stability extends from ambient temperature to approximately 240-245°C, during which the compound remains structurally intact with only minor mass losses (< 5%) attributed to dehydration of residual water molecules [16] [17]. This stability range makes the compound suitable for applications requiring moderate thermal exposure without degradation.
The primary decomposition pathway initiates at 240-245°C with the thermolytic cleavage of the azo bond (N=N), which represents the most thermally labile structural feature [13] [15]. This process follows a heterolytic mechanism resulting in the formation of nitrogen gas and corresponding aromatic amine fragments. Thermogravimetric analysis reveals mass losses of 15-45% in the temperature range 240-320°C, consistent with azo group decomposition and partial fragmentation of the aromatic systems [14].
Kinetic analysis of the decomposition process indicates that azo bond cleavage follows first-order kinetics with an activation energy of approximately 180-220 kJ/mol, comparable to other aromatic azo compounds [13] [15]. The decomposition rate is enhanced by the presence of electron-withdrawing groups (sulfonic acid and quinoline nitrogen), which destabilize the azo linkage through electronic effects.
Secondary decomposition processes occur at elevated temperatures (320-450°C) involving fragmentation of the quinoline and naphthalene ring systems [17]. These processes are characterized by complex radical mechanisms leading to the formation of smaller aromatic fragments, carbon monoxide, and various nitrogen-containing species. Mass spectrometric analysis of volatile decomposition products reveals the presence of aniline derivatives, quinoline fragments, and sulfur dioxide [14].
Complete thermal degradation occurs above 450°C, resulting in the formation of inorganic oxides and complete combustion products including carbon dioxide, water vapor, sulfur dioxide, and nitrogen oxides [17]. The final residue typically consists of carbonaceous material and metal sulfates if metal counterions are present.
Atmospheric effects significantly influence the decomposition pathways. Under inert atmosphere (nitrogen or argon), the decomposition proceeds through pyrolytic pathways with reduced oxidation. In air or oxygen-rich environments, oxidative decomposition becomes predominant, leading to more complete mineralization at lower temperatures [15].
The thermal decomposition mechanism involves initial homolytic cleavage of the azo bond to form radical intermediates, followed by hydrogen abstraction and ring-opening reactions. Computational studies using density functional theory confirm that the azo bond represents the lowest-energy dissociation pathway, with bond dissociation energies approximately 50-70 kJ/mol lower than aromatic C-C bonds [15].
The electrochemical behavior of 8-Hydroxy-7-(6-sulfo-naphthalen-2-ylazo)-quinoline-5-sulfonic acid reflects the presence of multiple redox-active functional groups, including the azo linkage, quinoline nitrogen, and hydroxyl group, each contributing distinct electrochemical signatures [18] [19].
Azo group reduction represents the most prominent electrochemical process, occurring at moderately negative potentials (-0.3 to -0.8 V vs Ag/AgCl) depending on solution pH and supporting electrolyte composition [18]. This reduction follows a four-electron mechanism in acidic and alkaline solutions, corresponding to the complete reduction of the N=N center to form corresponding aromatic amine products. Cyclic voltammetry studies reveal that this process is irreversible under most conditions, with peak potential shifts indicating slow electron transfer kinetics [18].
Quinoline nitrogen reduction occurs at more negative potentials (-1.0 to -1.5 V vs Ag/AgCl) and involves a two-electron process leading to partial reduction of the quinoline ring system [18]. This reduction is pH-dependent, with more positive potentials observed under acidic conditions due to protonation of the nitrogen center. The process exhibits quasi-reversible behavior with significant peak separation indicating moderate electron transfer rates.
Hydroxyl group oxidation can be observed at positive potentials (+0.8 to +1.2 V vs Ag/AgCl), involving a two-electron process that converts the phenolic hydroxyl to a quinone-like structure [20]. This oxidation is accompanied by proton loss and shows strong pH dependence, with more negative potentials observed at higher pH values consistent with coupled proton-electron transfer mechanisms.
Electrochemical kinetics analysis reveals that the overall electrode reaction involves sequential multi-electron transfers with varying rates for different redox centers [18]. Convolutive voltammetry studies indicate that diffusion-controlled processes dominate at moderate scan rates, while kinetic limitations become apparent at higher scan rates or extreme pH conditions.
Supporting electrolyte effects significantly influence the electrochemical behavior. In Britton-Robinson buffer systems with 50% ethanol, the compound exhibits well-defined redox waves with reproducible peak potentials [18]. The presence of organic co-solvents enhances solubility and reduces solution resistance, improving the quality of electrochemical measurements.
Digital simulation of the electrochemical processes confirms the proposed reaction mechanisms and allows determination of kinetic parameters including heterogeneous electron transfer rate constants and diffusion coefficients [18]. These studies reveal that the azo reduction is the rate-limiting step in the overall electrochemical transformation.
Controlled potential coulometry experiments confirm that the total electron consumption involves four electrons per molecule under acidic conditions, consistent with complete reduction of the azo group to aromatic amines [18]. Under alkaline conditions, additional electron transfer processes may occur involving the quinoline and hydroxyl redox centers.
The electrochemical stability of the compound varies with solution conditions. Under reducing conditions, the azo bond undergoes irreversible cleavage, while under oxidizing conditions, the hydroxyl group may be converted to quinone-like structures [19]. These transformations have implications for the compound's stability in electrochemical applications and environmental fate.
Irritant